3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
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Overview
Description
3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-bis(trifluoromethyl)aniline: This intermediate is synthesized through the nitration of 3,5-bis(trifluoromethyl)benzene, followed by reduction to obtain the aniline derivative.
Formation of the anilino carbonyl intermediate: The 3,5-bis(trifluoromethyl)aniline is then reacted with phosgene or a suitable carbonylating agent to form the corresponding anilino carbonyl compound.
Coupling with phenyl-N,N-dimethylsulfamate: The final step involves the coupling of the anilino carbonyl intermediate with phenyl-N,N-dimethylsulfamate under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The trifluoromethyl groups and the anilino moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the anilino carbonyl and dimethylsulfamate moieties contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfate
- 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-diethylsulfamate
- 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfonamide
Uniqueness
Compared to similar compounds, 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exhibits unique properties due to the presence of trifluoromethyl groups, which enhance its chemical stability and reactivity. Additionally, the combination of anilino carbonyl and dimethylsulfamate moieties provides a distinct profile in terms of biological activity and industrial applications.
Properties
IUPAC Name |
[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O4S/c1-25(2)30(27,28)29-14-5-3-4-10(6-14)15(26)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h3-9H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRSETQHZBALGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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